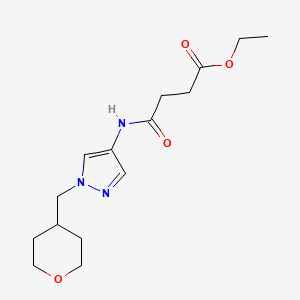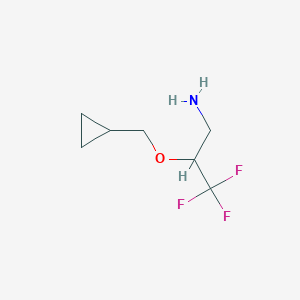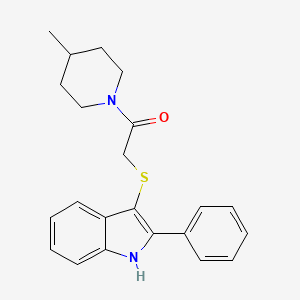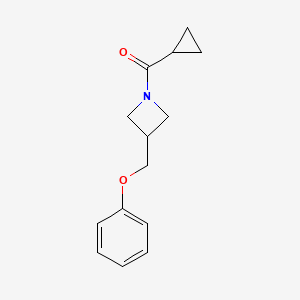![molecular formula C15H20N4O3S B2481821 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-92-9](/img/structure/B2481821.png)
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidine derivatives are an important class of heterocyclic compounds known for their diverse chemical and biological properties. These compounds have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives often involves regioselective amination and alkylation reactions. For example, Gulevskaya et al. (1994) described the regioselective amination of condensed pyrimidines, a method potentially applicable to the synthesis of related compounds (Gulevskaya et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine derivatives has been characterized by various analytical techniques, including X-ray crystallography. For instance, Trilleras et al. (2009) reported the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing the importance of hydrogen bonding and π-π stacking interactions in determining their solid-state arrangements (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimido[4,5-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and cycloaddition reactions. Tsupak et al. (1994) described the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4 dione, which could offer insights into the reactivity of related compounds (Tsupak et al., 1994).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Reactions
Regioselective Amination : The compound reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. This reaction signifies its potential in regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).
Crystal Structure Analysis : Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into molecular structures and crystal formations, which are crucial for understanding its chemical properties and interactions (Trilleras et al., 2009).
Catalysis and Synthesis : This compound is used in efficient synthesis processes like the three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. Such reactions highlight its role in facilitating complex chemical syntheses (Rahmani et al., 2018).
Photophysical Properties and Applications
pH-Sensing Application : Pyrimidine-phthalimide derivatives, which include similar pyrimidine structures, have been developed for pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
Optical and Nonlinear Optical Properties : Pyrimidine-based derivatives demonstrate potential in optical and nonlinear optical (NLO) applications. Their structural properties and reaction kinetics are important for developing NLO devices (Mohan et al., 2020).
Molecular and Material Science
Molecular Design for Specific Functions : The compound is involved in the design and synthesis of molecules with targeted properties, such as in the development of chromophores and sensors (Yan et al., 2017).
Synthesis of Novel Derivatives : It serves as a precursor in the synthesis of new derivatives with potential biological and material applications. This includes the synthesis of diverse pyrimidinones and pyrimidine derivatives (Hamama et al., 2012).
Biological Activity Studies : Derivatives of pyrimidine structures are synthesized and evaluated for their biological activities, such as antibacterial properties, highlighting its importance in drug discovery (Shukla et al., 2019).
Fused Pyrimidine Derivatives : Studies on fused pyrimidine derivatives, including synthesis and reactions, contribute to the understanding of these compounds in pharmaceutical chemistry (Inazumi et al., 1994).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-8(2)6-10-16-12-11(13(17-10)23-7-9(3)20)14(21)19(5)15(22)18(12)4/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBRWNJUOVTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)





![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)

